An In-Depth Technical Guide to 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile (CAS Number: 261762-95-2)
An In-Depth Technical Guide to 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile (CAS Number: 261762-95-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-fluoro-3-methylphenylacetonitrile is a highly functionalized aromatic nitrile that holds significant potential as a key building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the phenyl ring, offers medicinal chemists a versatile scaffold for molecular design and optimization. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The information presented herein is intended to empower researchers with the technical knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction: The Strategic Importance of Substituted Phenylacetonitriles in Medicinal Chemistry
The phenylacetonitrile moiety is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of therapeutic agents. The introduction of specific substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of halogen atoms, like chlorine and fluorine, is particularly significant in drug design.[1] Chlorine can enhance binding interactions through halogen bonding and increase metabolic stability, while fluorine is often used to modulate pKa, improve cell membrane permeability, and block metabolic pathways.[2][3]
6-Chloro-2-fluoro-3-methylphenylacetonitrile combines these features with a methyl group, which can provide steric bulk and influence molecular conformation. This trifecta of substituents makes it a valuable precursor for creating novel drug candidates with potentially improved pharmacological profiles. This guide will delve into the technical aspects of this compound, providing a foundation for its practical application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile is presented in Table 1.
| Property | Value | Source |
| CAS Number | 261762-95-2 | N/A |
| Molecular Formula | C₉H₇ClFN | N/A |
| Molecular Weight | 183.61 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | N/A |
Synthesis of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile: A Plausible Synthetic Pathway
Caption: Proposed synthesis of 6-Chloro-2-fluoro-3-methylphenylacetonitrile via the Sandmeyer reaction.
Experimental Protocol: Two-Step Synthesis
Step 1: Diazotization of 2-Chloro-6-fluoro-3-methylaniline
-
To a stirred solution of 2-chloro-6-fluoro-3-methylaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent step.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Chloro-2-fluoro-3-methylphenylacetonitrile.
Spectroscopic Characterization: Predicted Data
Definitive experimental spectroscopic data for 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile is not widely published. However, based on the analysis of structurally similar compounds, a reliable prediction of its key spectral features can be made.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the acetonitrile group, as well as the methyl protons.
-
Aromatic Region (δ 7.0-7.5 ppm): Two doublets or a complex multiplet corresponding to the two protons on the aromatic ring. The coupling patterns will be influenced by both fluorine and the adjacent protons.
-
Benzylic Protons (δ ~3.8 ppm): A singlet corresponding to the two protons of the -CH₂CN group.
-
Methyl Protons (δ ~2.3 ppm): A singlet for the three protons of the methyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the presence of nine distinct carbon signals. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).[7][8]
-
Aromatic Carbons (δ 110-165 ppm): Six signals corresponding to the aromatic carbons. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Carbons at the ortho and meta positions to the fluorine will also show smaller C-F couplings.
-
Nitrile Carbon (δ ~117 ppm): A singlet for the carbon of the cyano group.
-
Benzylic Carbon (δ ~20 ppm): A singlet for the benzylic carbon (-CH₂CN).
-
Methyl Carbon (δ ~15 ppm): A singlet for the methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide key information about the functional groups present in the molecule.[9][10]
-
C≡N Stretch: A sharp, strong absorption band around 2250 cm⁻¹, characteristic of a nitrile group.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of chlorine.[11][12]
-
Molecular Ion (M⁺): An intense molecular ion peak at m/z 183.
-
Isotope Peak (M+2): A significant peak at m/z 185, approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[13]
-
Fragmentation: Common fragmentation patterns would involve the loss of HCN, Cl, and cleavage of the benzylic group.
Applications in Drug Development: A Key Intermediate for Kinase Inhibitors
The structural motifs present in 6-Chloro-2-fluoro-3-methylphenylacetonitrile are frequently found in potent and selective kinase inhibitors used in targeted cancer therapy.[14][15][16] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has revolutionized cancer treatment.[17]
The fluorinated phenylacetonitrile core of this compound can serve as a versatile anchor for building more complex molecules that can fit into the ATP-binding pocket of various kinases. The chlorine and methyl groups can be exploited to achieve selectivity and enhance binding affinity.
Hypothetical Role in the Synthesis of a Kinase Inhibitor
Caption: Potential role of 6-Chloro-2-fluoro-3-methylphenylacetonitrile in kinase inhibitor synthesis.
In a hypothetical synthetic route, the nitrile group of 6-Chloro-2-fluoro-3-methylphenylacetonitrile could be reduced to a primary amine, which can then be used in coupling reactions to build the core structure of a kinase inhibitor. Alternatively, the benzylic position could be further functionalized. The unique substitution pattern of the aromatic ring would ultimately contribute to the final compound's interaction with the target kinase.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-Chloro-2-fluoro-3-methylphenylacetonitrile. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling halogenated aromatic nitriles should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-2-fluoro-3-methylphenylacetonitrile is a promising and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of functional groups provides a rich platform for the design and development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, with the aim of facilitating its use in cutting-edge drug discovery research.
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